molecular formula C6H14N2O2 B035032 (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid CAS No. 108158-27-6

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid

Cat. No.: B035032
CAS No.: 108158-27-6
M. Wt: 154.22 g/mol
InChI Key: KDXKERNSBIXSRK-JLFATXTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of multiple amino groups and tritium atoms, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry of the compound. The sequence of reactions may include alkylation, cyclization, and disassembly of intermediate complexes . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tritium atoms may also play a role in tracing and studying metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,6-Diaminohexanoic acid: Lacks the tritium atoms, making it less suitable for tracing studies.

    (2S)-2,6-Diamino-4,4,5,5-tetrahydroxyhexanoic acid: Contains hydroxyl groups instead of tritium, altering its chemical properties.

Uniqueness

(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is unique due to the presence of tritium atoms, which provide distinct advantages in research applications, particularly in tracing and studying metabolic processes.

Properties

IUPAC Name

(2S)-2,6-diamino-4,4,5,5-tetratritiohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKERNSBIXSRK-JLFATXTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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